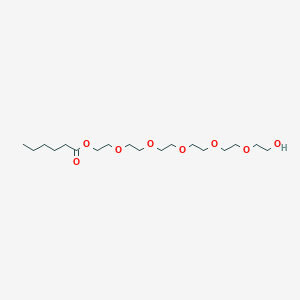
17-Hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-YL hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-YL hexanoate is a chemical compound with the molecular formula C17H34O8. It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. This compound is part of the polyethylene glycol (PEG) family, which is widely used in various scientific and industrial applications due to its solubility and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-YL hexanoate typically involves the reaction of a PEG derivative with hexanoic acid. One common method includes the esterification of 17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-ol with hexanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
17-Hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-YL hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester linkage can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
17-Hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-YL hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to improve the solubility of hydrophobic drugs.
Industry: Applied in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-YL hexanoate involves its interaction with various molecular targets. The compound’s multiple ether linkages and hydroxyl group allow it to form hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules. This interaction can enhance the solubility and stability of these molecules, making it useful in drug delivery and other applications .
Comparison with Similar Compounds
Similar Compounds
17-Hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-oic acid: Similar structure but with a carboxylic acid group instead of an ester linkage.
17-Hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl laurate: Contains a longer fatty acid chain (lauric acid) compared to hexanoic acid.
17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl acrylate: Features an acrylate group, making it useful in polymerization reactions.
Uniqueness
17-Hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-YL hexanoate is unique due to its specific combination of ether linkages and a hexanoate ester group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
62304-87-4 |
|---|---|
Molecular Formula |
C18H36O8 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl hexanoate |
InChI |
InChI=1S/C18H36O8/c1-2-3-4-5-18(20)26-17-16-25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-19/h19H,2-17H2,1H3 |
InChI Key |
CTVYKYPZGPZBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















